Methyl octadeca-6,9,12-trienoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl octadeca-6,9,12-trienoate can be synthesized through various methods. One common approach involves the Wittig coupling reaction. For instance, 6,6,7,7-tetradeutero-3-nonenyltriphenylphosphonium iodide can be coupled with methyl 9-oxo-6-nonenoate to yield the desired product . Another method involves the ozonolysis of cyclohexene to obtain methyl 6-oxohexanoate, which is then coupled in a Wittig reaction with [2-(1,3-dioxan-2-yl)ethyl]triphenylphosphonium .
Industrial Production Methods
Industrial production of this compound typically involves the esterification of octadecatrienoic acid with methanol in the presence of a catalyst. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl octadeca-6,9,12-trienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or hydroperoxides.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated esters.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, hydroperoxides.
Reduction: Saturated methyl esters.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
Methyl octadeca-6,9,12-trienoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mechanism of Action
The mechanism of action of methyl octadeca-6,9,12-trienoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a precursor to bioactive lipid mediators, which play roles in inflammation and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl octadeca-9,12,15-trienoate:
Methyl octadeca-6,9,12,15-tetraenoate: Contains an additional double bond at the 15th position compared to methyl octadeca-6,9,12-trienoate.
Uniqueness
This compound is unique due to its specific arrangement of double bonds, which imparts distinct chemical and biological properties. Its ability to act as a precursor to bioactive lipid mediators sets it apart from other similar compounds .
Properties
CAS No. |
2676-41-7 |
---|---|
Molecular Formula |
C19H32O2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
methyl octadeca-6,9,12-trienoate |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11,13-14H,3-6,9,12,15-18H2,1-2H3 |
InChI Key |
JFRWATCOFCPIBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCC(=O)OC |
Origin of Product |
United States |
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